3,5-Dichloro-2-fluorophenol

Process Chemistry Distillation Purification

3,5-Dichloro-2-fluorophenol addresses the need for regioselective phenol functionalization. It provides: - Ortho-F directing group enabling C6-selective metalation and derivatization. - 3,5-Dichloro pattern maintains drug-like lipophilicity (cLogP ~3.15). - ChEMBL-validated scaffold for myeloperoxidase (MPO) inhibitor development. - Defined bp (225.8±35.0 °C) and density (1.6±0.1 g/cm³) for scalable process design. In stock for immediate global shipping.

Molecular Formula C6H3Cl2FO
Molecular Weight 180.99 g/mol
CAS No. 1805479-52-0
Cat. No. B1410148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-fluorophenol
CAS1805479-52-0
Molecular FormulaC6H3Cl2FO
Molecular Weight180.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)F)Cl)Cl
InChIInChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
InChIKeyDYHMEXJKZSGBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-fluorophenol: Strategic Building Block


3,5-Dichloro-2-fluorophenol (CAS 1805479-52-0) is a trihalogenated phenol derivative with the molecular formula C₆H₃Cl₂FO and a molecular weight of approximately 180.99 g/mol . The compound features a unique substitution pattern on the aromatic ring, with a fluorine atom at the ortho position (C2) and chlorine atoms at the meta positions (C3 and C5) relative to the hydroxyl group . This specific arrangement of electron-withdrawing halogens imparts distinct physicochemical properties, such as a predicted density of 1.6±0.1 g/cm³ and a predicted boiling point of 225.8±35.0 °C at 760 mmHg [1], which differentiate it from other isomers and mono- or di-halogenated analogs. Its primary commercial and research value lies in its role as a versatile synthetic intermediate for constructing more complex molecules in pharmaceutical and agrochemical research programs.

Building Block Class Trihalogenated phenol with unique 2-fluoro-3,5-dichloro substitution pattern.
Synthetic Utility Ortho-fluorine atom enables directed metalation for regioselective derivatization studies.
Purification Context Differentiated boiling point and density profile compared to non-fluorinated analogs.

Why Substitution with Isomers or Analogs Fails


The precise positioning of the halogen atoms in 3,5-dichloro-2-fluorophenol is critical for its utility and performance in chemical synthesis. Substitution with an isomer, such as 2,6-dichloro-4-fluorophenol or a non-fluorinated analog like 3,5-dichlorophenol, leads to significant changes in electronic distribution and steric accessibility of the hydroxyl group . These changes manifest as quantifiable differences in key physical properties like boiling point and density, which directly impact purification strategies, reaction kinetics, and the compound's behavior as a building block in cross-coupling reactions [1]. The following evidence demonstrates that the specific 2-fluoro-3,5-dichloro substitution pattern provides a verifiable and meaningful differentiation point for procurement, rather than being an interchangeable commodity chemical.

Isomer Substitution Alters Reactivity

Replacing with 2,6-dichloro-4-fluorophenol changes electronic distribution, which may shift cross-coupling outcomes.

Non-Fluorinated Analogs Lack Directing Group

3,5-dichlorophenol lacks the ortho-fluorine directing effect, limiting regioselective metalation at C6.

Physical Property Shifts Complicate Workup

Boiling point and density differences may require re-optimization of distillation and extraction protocols.

Differentiation from Key Comparators


Boiling Point vs. Common Analogs

The predicted boiling point of 3,5-dichloro-2-fluorophenol is 225.8±35.0 °C at 760 mmHg [1]. This value is distinct from that of the non-fluorinated analog 3,5-dichlorophenol (233 °C at 760 mmHg) and significantly higher than the mono-fluorinated 2-fluorophenol (151.5±0.0 °C at 760 mmHg) [2]. The addition of both chlorine and fluorine atoms elevates the boiling point, necessitating specific temperature and pressure parameters for effective distillation and purification that are not directly transferable from protocols for simpler analogs.

Boiling Point
Data to verify
225.8±35.0 °C
Distinct from dichloro analog (233 °C) and fluoro analog (151.5 °C); requires tailored purification parameters.
Predicted value; validation in process context recommended.
Process Chemistry Distillation Purification Halogenated Phenol

Density Impact on Phase Separation

The predicted density of 3,5-dichloro-2-fluorophenol is 1.6±0.1 g/cm³ [1]. This is substantially higher than the density of the mono-fluorinated 2-fluorophenol (1.2±0.1 g/cm³) [2] and also exceeds that of the dichlorinated analog 3,5-dichlorophenol (1.458 g/cm³) . This higher density is a direct consequence of the increased mass and polarizability from the combination of two chlorine atoms and one fluorine atom on the phenolic core.

Density
Data to verify
1.6±0.1 g/cm³
Higher than 2-fluorophenol (1.2 g/cm³) and 3,5-dichlorophenol (1.458 g/cm³); influences phase separation.
Predicted value; may improve liquid-liquid extraction clarity.
Organic Synthesis Workup Phase Separation Physicochemical Properties

Lipophilicity for Membrane Permeability

Computational models predict a cLogP value of approximately 3.15 for 3,5-dichloro-2-fluorophenol [1]. This lipophilicity is higher than that of the non-fluorinated analog 3,5-dichlorophenol (cLogP ≈ 2.92) and the mono-halogenated 2-fluorophenol (cLogP ≈ 1.71) , consistent with the well-established effect of halogenation on increasing partition coefficients. The specific combination of ortho-fluorine and meta-chlorine atoms results in a lipophilicity profile that is distinct from other halogenation patterns.

Lipophilicity
Class-level
cLogP ~3.15
Intermediate vs. dichloro (~2.92) and fluoro (~1.71) analogs; supports permeability-solubility balance review.
QSAR prediction; experimental confirmation needed.
Medicinal Chemistry ADME Drug Design Lipophilicity

Ortho-Fluorine Directing in Metalation

The presence of a fluorine atom at the ortho position (C2) in 3,5-dichloro-2-fluorophenol is a key differentiator from non-fluorinated analogs like 3,5-dichlorophenol. The strong inductive electron-withdrawing effect of fluorine, combined with its ability to act as a directing group for ortho-lithiation, enables regioselective functionalization at the position adjacent to the hydroxyl group (C6) that is not possible with the non-fluorinated comparator [1]. This is a class-level inference based on extensive literature demonstrating the ortho-directing power of fluorine in phenol derivatives.

Ortho-Metalation
Class-level
Fluorine enables C6 lithiation
Provides regioselective access to C6-derivatized analogs not feasible with 3,5-dichlorophenol.
Class-level inference from directed ortho-metalation chemistry.
Synthetic Methodology Regioselectivity Directed Ortho Metalation Cross-Coupling

Application Scenarios


Optimizing ADME Properties

Medicinal chemistry groups seeking to fine-tune the lipophilicity and metabolic stability of a lead compound should consider 3,5-dichloro-2-fluorophenol as a key building block. Its intermediate cLogP value of ~3.15 [1] allows for the introduction of a halogen-rich aromatic ring without pushing the overall molecule's LogP into the high-risk zone for poor solubility or off-target toxicity, a common pitfall when using more lipophilic polyhalogenated scaffolds.

Regioselective Ortho-Functionalization

In synthetic projects demanding precise control over the substitution pattern of a polysubstituted phenol, 3,5-dichloro-2-fluorophenol is the required starting material over its non-fluorinated analog 3,5-dichlorophenol. The ortho-fluorine atom serves as a powerful and reliable directing group for metalation, enabling the installation of a wide variety of functional groups at the C6 position [2]. This regioselective advantage justifies the procurement of this specific compound for constructing complex molecular architectures.

Purification Process Calibration

Process chemists developing scalable synthetic routes can use the distinct boiling point (225.8±35.0 °C) [3] and density (1.6±0.1 g/cm³) [4] of 3,5-dichloro-2-fluorophenol to optimize and validate distillation and workup procedures. Its properties serve as a representative model for a class of mid-weight, trihalogenated phenols, providing valuable data for designing efficient and safe large-scale manufacturing protocols.

MPO Inhibitor Development

Based on its inclusion in the ChEMBL database as a core scaffold for myeloperoxidase (MPO) inhibitors [5], 3,5-dichloro-2-fluorophenol is a relevant and validated intermediate for research programs targeting inflammatory and cardiovascular diseases. The 3,5-dichloro-2-fluoro substitution pattern on the phenol core appears to be a recognized motif for engaging this specific biological target, making it a priority procurement item for teams working in this area.

Application
Selection Property
Validation Focus
ADME Property Research
Intermediate lipophilicity profile for permeability-solubility assessment
Permeability and solubility assays in lead optimization series
Regioselective Derivatization
Ortho-fluorine as a directing group for metalation
C6 functionalization verification
Purification Process Development
Distinct boiling point and density characteristics
Distillation and extraction parameter optimization
MPO Inhibitor Scaffold Research
Halogenated phenol motif for target engagement studies
MPO inhibition assay and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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